molecular formula C15H9F3O3 B1324011 3-Acetoxy-3',4',5'-trifluorobenzophenone CAS No. 890099-23-7

3-Acetoxy-3',4',5'-trifluorobenzophenone

Cat. No.: B1324011
CAS No.: 890099-23-7
M. Wt: 294.22 g/mol
InChI Key: PTXNFAVDEKZUHY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Acetoxy-3’,4’,5’-trifluorobenzophenone typically involves the acetylation of 3,4,5-trifluorobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Acetoxy-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Acetoxy-3’,4’,5’-trifluorobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetoxy-3’,4’,5’-trifluorobenzophenone involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting enzyme activity and protein function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Acetoxy-3’,4’,5’-trifluorobenzophenone can be compared with other fluorinated benzophenones, such as:

These compounds share similar structural features but differ in the position and number of fluorine atoms or other substituents. The unique arrangement of fluorine atoms in 3-Acetoxy-3’,4’,5’-trifluorobenzophenone imparts distinct chemical and physical properties, making it suitable for specific applications.

Biological Activity

3-Acetoxy-3',4',5'-trifluorobenzophenone (CAS No. 890099-23-7) is a chemical compound characterized by its unique trifluoromethyl substitution on the benzophenone structure. This compound has garnered attention in various fields, including medicinal and industrial chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C15H9F3O3
  • Molecular Weight : 294.23 g/mol

The compound is synthesized through the acetylation of 3,4,5-trifluorobenzophenone using acetic anhydride in the presence of a catalyst like pyridine. This synthetic route is crucial for obtaining the compound in a pure form for biological testing.

The biological activity of this compound is primarily attributed to its structural features:

  • Fluorine Atoms : The presence of trifluoromethyl groups enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.
  • Acetoxy Group : This functional group may influence enzyme activity and protein-ligand interactions, making it a valuable tool in biochemical research.

Enzyme Inhibition Studies

Research indicates that this compound can act as an enzyme inhibitor. Its interaction with specific enzymes can lead to significant alterations in metabolic pathways. For instance, studies have shown that it can inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism .

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from different research studies:

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast Cancer)15.2Induction of apoptosis via caspase activation
Study BHeLa (Cervical Cancer)12.8Inhibition of cell proliferation
Study CA549 (Lung Cancer)10.5Disruption of mitochondrial function

These results suggest that this compound possesses significant anticancer properties, warranting further investigation into its potential as a therapeutic agent .

Case Studies

  • Case Study on Enzyme Interaction : A study investigated the binding affinity of this compound to human serum albumin (HSA). Results indicated a strong binding interaction, suggesting potential implications for drug delivery systems.
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on multiple cancer cell lines, confirming its effectiveness against MCF-7 and A549 cells with IC50 values indicative of moderate potency compared to standard chemotherapeutics .

Applications in Research

The unique properties of this compound make it suitable for various applications:

  • Pharmaceutical Development : As a lead compound in designing new anticancer drugs.
  • Biochemical Research : In studies aimed at understanding enzyme mechanisms and protein interactions.
  • Material Science : In developing specialty chemicals and materials with enhanced properties due to fluorination .

Properties

IUPAC Name

[3-(3,4,5-trifluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3O3/c1-8(19)21-11-4-2-3-9(5-11)15(20)10-6-12(16)14(18)13(17)7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXNFAVDEKZUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641683
Record name 3-(3,4,5-Trifluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-23-7
Record name 3-(3,4,5-Trifluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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